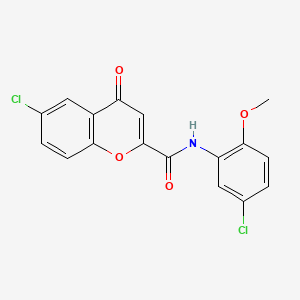

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chromene core, chloro and methoxy substituents, and a carboxamide group.

Properties

Molecular Formula |

C17H11Cl2NO4 |

|---|---|

Molecular Weight |

364.2 g/mol |

IUPAC Name |

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C17H11Cl2NO4/c1-23-15-5-3-10(19)7-12(15)20-17(22)16-8-13(21)11-6-9(18)2-4-14(11)24-16/h2-8H,1H3,(H,20,22) |

InChI Key |

ZEJXXNNOQDNQOA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

Introduction of Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the chromene derivative and an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been studied for its potential therapeutic effects against various diseases. Its structural characteristics allow it to interact with biological targets effectively.

Potential Therapeutic Areas:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis, with an IC50 value indicating potent activity .

- Anticancer Properties: In vitro assays have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells, making it a candidate for further development in cancer therapies .

The compound's biological activity has been evaluated through various studies:

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |

| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |

| AChE Inhibition | 0.25 | Comparable to standard treatments |

These results suggest that the compound may serve as a lead molecule for the development of new antimicrobial and anticancer agents.

Enzyme Inhibition

The compound has been identified as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. Its IC50 value indicates competitive inhibition comparable to established inhibitors .

Case Study 1: Antimicrobial Efficacy

A study focused on the efficacy of 6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide against Mycobacterium tuberculosis revealed an IC50 value of 7.05 μM, demonstrating significant antibacterial activity. This positions the compound as a promising candidate for further investigation in anti-tuberculosis drug development .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro cytotoxicity assays indicated that the compound selectively targets cancer cell lines with an IC50 value of 10.5 μM. This selectivity suggests potential applications in cancer treatment, warranting further exploration into its mechanisms of action and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

- 6-(5-chloro-2-methoxyphenyl)-N-(3-chloro-phenyl)-[1,3,5]triazine-2,4-diamine

- 6-(5-chloro-2-methoxyphenyl)-N-(4-nitro-phenyl)-[1,3,5]triazine-2,4-diamine

- 6-(5-chloro-2-methoxyphenyl)-N-naphthalen-2-yl-[1,3,5]triazine-2,4-diamine

Uniqueness

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and its chromene core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the chromene core can enhance its ability to interact with certain biological targets, while the chloro and methoxy substituents can modulate its reactivity and solubility.

Biological Activity

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following details:

| Property | Details |

|---|---|

| IUPAC Name | 6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide |

| Molecular Formula | C17H13Cl2N1O4 |

| CAS Number | Not specified in available literature |

The structure includes a chromene core, which is known for its biological activity, particularly in anticancer research.

Anticancer Properties

Research indicates that 6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide exhibits significant anticancer activity . Key findings include:

- Inhibition of Cancer Cell Lines : The compound has shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. It induces apoptosis and inhibits cell proliferation through mechanisms such as:

- Inhibition of specific kinases involved in cell signaling pathways.

- Induction of oxidative stress leading to cancer cell death.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor :

- Cholinesterase Inhibition : Similar compounds have been evaluated for their inhibitory effects on cholinesterases, with some derivatives showing promising results. Although specific data on this compound's activity is limited, related studies indicate that chromene derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) effectively .

- Cyclooxygenase Inhibition : Compounds within the chromene family have also been explored for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This suggests a potential anti-inflammatory application for 6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide.

The mechanisms through which this compound exerts its biological effects include:

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to oxidative damage in cancer cells.

- Kinase Inhibition : Inhibiting specific kinases can disrupt critical signaling pathways that promote cancer cell survival and proliferation.

- Apoptosis Induction : Activation of apoptotic pathways contributes to the elimination of malignant cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds, providing insights into the potential effects of 6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide:

- A study on related chromene derivatives demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving ROS generation and apoptosis .

- Another investigation revealed that chromenone derivatives could effectively inhibit COX enzymes, suggesting anti-inflammatory properties that could complement their anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.